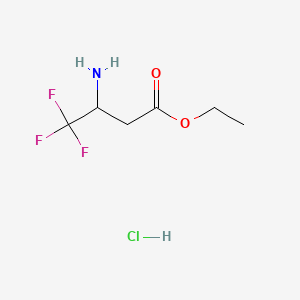

Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-amino-4,4,4-trifluorobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIOWDVYFZIGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride and its Crotonate Analogue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering enhancements in metabolic stability, binding affinity, and lipophilicity. Within this context, fluorinated amino acid derivatives are of significant interest as versatile building blocks for novel therapeutics and agrochemicals. This guide provides a detailed examination of Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (CAS 146425-31-2). Due to the limited publicly available data on this specific salt, this document also offers a comprehensive overview of its closely related and extensively studied analogue, Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2). This dual focus aims to provide maximum value to researchers by presenting the available information on the target molecule while offering a deep dive into a structurally similar and highly relevant compound.

Part 1: this compound

Introduction and Available Data

Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride is a fluorinated aliphatic amino ester hydrochloride. While its structure suggests potential as a valuable synthetic intermediate, detailed technical information in the public domain is scarce. The primary available data points are summarized below.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 146425-31-2 | [1][2][3] |

| Molecular Formula | C6H11ClF3NO2 | [1] |

| Molecular Weight | 221.61 g/mol | [1] |

| MDL Number | MFCD07784298 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis and Applications

Detailed synthetic routes and specific applications for this compound are not extensively documented in peer-reviewed journals. Its primary utility is likely as a research chemical and a building block in organic synthesis.

Part 2: A Comprehensive Guide to Ethyl 3-amino-4,4,4-trifluorocrotonate

Given the limited information on the hydrochloride salt, we now turn our attention to its unsaturated analogue, Ethyl 3-amino-4,4,4-trifluorocrotonate. This compound is a well-characterized and versatile intermediate with significant applications.[4][5]

Introduction

Ethyl 3-amino-4,4,4-trifluorocrotonate (also known as Ethyl 3-amino-4,4,4-trifluoro-2-butenoate) is a key fluorinated building block.[6] The presence of a trifluoromethyl group, an amino group, and an ethyl ester moiety makes it a highly reactive and versatile precursor for the synthesis of complex fluorinated molecules.[5][7] It serves as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[4][8]

Chemical and Physical Properties

The chemical and physical properties of Ethyl 3-amino-4,4,4-trifluorocrotonate are well-documented and summarized in the table below.

| Property | Value | Source |

| CAS Number | 372-29-2 | [5][6][9] |

| Molecular Formula | C6H8F3NO2 | [5][10] |

| Molecular Weight | 183.13 g/mol | [5][6] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [5] |

| Melting Point | 24 °C | [5] |

| Boiling Point | 83 °C at 15 mmHg | [6][9] |

| Density | 1.245 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.424 | [6] |

| Flash Point | 65 °C (149.0 °F) - closed cup | [6] |

Spectroscopic Data

The structural identity of Ethyl 3-amino-4,4,4-trifluorocrotonate is confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the ethyl group (a quartet and a triplet), the vinyl proton, and the amine protons.[11][12]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the vinyl carbons, the trifluoromethyl carbon, and the ethyl group carbons.[11][12]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the N-H, C=O, and C-F bonds.[10]

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[11]

Synthesis

Several synthetic routes to Ethyl 3-amino-4,4,4-trifluorocrotonate have been reported. A common and efficient method involves a two-stage process starting from an alkyl trifluoroacetate.[11][12]

Step 1: Formation of the Sodium Enolate of Ethyl 4,4,4-trifluoroacetoacetate This step involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate in the presence of a strong base like sodium ethoxide.[9][11]

Step 2: Amination and Dehydration The resulting enolate is then reacted directly with an ammonia source, such as ammonium acetate, in the presence of an acid. The reaction is driven to completion by removing the water formed.[9][11]

A generalized workflow for the synthesis is depicted below:

This method is advantageous for industrial-scale production due to the use of inexpensive raw materials and relatively simple reaction conditions.[13]

Applications in Research and Drug Development

Ethyl 3-amino-4,4,4-trifluorocrotonate is a valuable precursor in the synthesis of a wide range of biologically active molecules.[4]

-

Pharmaceuticals: It is a key intermediate in the synthesis of various drugs, including anti-cancer, anti-inflammatory, and anti-viral agents.[4] The trifluoromethyl group can significantly enhance the pharmacological properties of a drug molecule.[5] The incorporation of fluorine can lead to increased metabolic stability and improved bioavailability.[14][15]

-

Agrochemicals: This compound is used in the development of new herbicides and insecticides.[4][8] Its high reactivity and stability make it an ideal building block for these applications.[4]

-

Materials Science: It serves as a monomer for the synthesis of novel fluorinated polymers with enhanced thermal stability and other desirable properties.[4][7]

The versatility of this building block is illustrated in its use to create various heterocyclic compounds, which are common scaffolds in drug discovery.[16]

Safety and Handling

Ethyl 3-amino-4,4,4-trifluorocrotonate is classified as harmful if swallowed or in contact with skin, and it can cause serious eye irritation and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[6]

-

Handling: Use in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6]

Conclusion

While comprehensive data on this compound remains limited, its structural analogue, Ethyl 3-amino-4,4,4-trifluorocrotonate, is a well-characterized and highly valuable compound in chemical synthesis. Its unique combination of a trifluoromethyl group and an amino ester functionality makes it a versatile building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the properties and applications of the hydrochloride salt is warranted to fully explore its potential in the field of fluorine chemistry.

References

-

Synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Exploring the Feasibility of Ethyl 3-amino-4,4,4-trifluorocrotonate: A Synthetic Route Analysis by Top Manufacturer. (2023, May 1). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Ethyl 3-Amino-4,4,4-Trifluorocrotonate from China manufacturer. (n.d.). Wanxingda. Retrieved from [Link]

-

Ethyl 3-amino-4,4,4-trifluorocrotonate. (n.d.). NIST WebBook. Retrieved from [Link]

- Chong, J. A., Abdesken, F., & Osei-Gyimah, P. (1996). U.S. Patent No. 5,574,185. Washington, DC: U.S.

- Lauk, U., & Siegel, W. (2005). U.S. Patent No. 7,002,038 B2. Washington, DC: U.S.

-

Ethyl 3-amino-4,4,4-trifluorocrotonate | C6H8F3NO2 | CID 5702529. (n.d.). PubChem. Retrieved from [Link]

- Lauk, U., & Siegel, W. (2004). German Patent No. DE10237285A1.

-

Exploring Fluorine Chemistry: The Role of Ethyl 3-amino-4,4,4-trifluorocrotonate. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate | C6H8F3NO2 | CID 10899311. (n.d.). PubChem. Retrieved from [Link]

-

146425-31-2 | this compound. (n.d.). Fluoropharm. Retrieved from [Link]

-

Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride. (n.d.). Crysdot LLC. Retrieved from [Link]

- Pan, F., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- Sereda, V. V., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1894.

- Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(1), 359.

Sources

- 1. 146425-31-2|Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride|BLD Pharm [bldpharm.com]

- 2. ETHYL-3-AMINO-4,4,4-TRIFLUOROBUTYRATE HYDROCHLORIDE CAS#: 146425-31-2 [m.chemicalbook.com]

- 3. 146425-31-2 | this compound - Fluoropharm [fluoropharm.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-氨基-4,4,4-三氟巴豆酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Ethyl 3-Amino-4,4,4-Trifluorocrotonate from China manufacturer - Wanxingda [wxdchem.com]

- 9. Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 [chemicalbook.com]

- 10. Ethyl 3-amino-4,4,4-trifluorocrotonate [webbook.nist.gov]

- 11. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]

- 12. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]

- 13. Synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate | Semantic Scholar [semanticscholar.org]

- 14. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride: A Strategic Chiral Synthon

Abstract: This document provides an in-depth technical overview of Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (CAS No. 143779-60-2), a pivotal chiral building block in modern medicinal chemistry. We will explore its strategic importance, physicochemical characteristics, a robust synthesis protocol via asymmetric hydrogenation, its application in drug development, and detailed analytical quality control procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who leverage fluorinated synthons to accelerate drug discovery programs.

The Strategic Importance of Trifluoromethylated Chiral Building Blocks

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through unique electronic interactions, and modify lipophilicity and pKa to improve cell permeability and overall pharmacokinetic profiles.[3]

This compound emerges as a high-value synthon precisely because it delivers this critical -CF3 moiety within a versatile and stereochemically defined scaffold. As a chiral β-amino ester, it provides two reactive handles—the primary amine and the ethyl ester—allowing for straightforward incorporation into larger, more complex molecules such as peptidomimetics, enzyme inhibitors, and other advanced pharmaceutical intermediates.[4] The use of such pre-formed, enantiopure building blocks is a dominant and efficient strategy in drug discovery, circumventing the need for complex, late-stage fluorination or challenging chiral separations.[5][6]

Physicochemical & Structural Characteristics

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in synthesis and process development. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 143779-60-2 | - |

| Molecular Formula | C₆H₁₁ClF₃NO₂ | - |

| Molecular Weight | 221.61 g/mol | - |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts |

| Melting Point | Data not widely available | - |

| Solubility | Soluble in water, methanol, ethanol | Inferred from structure |

| SMILES | CCOC(=O)CC(N)C(F)(F)F.Cl | - |

| InChI | InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8,9);/h4H,2-3,10H2,1H3;1H | - |

Synthesis Pathway: Asymmetric Hydrogenation

The most robust and industrially scalable method for producing enantiopure Ethyl 3-amino-4,4,4-trifluorobutyrate is the asymmetric hydrogenation of its unsaturated precursor, Ethyl 3-amino-4,4,4-trifluorocrotonate. This reaction establishes the critical stereocenter at the C3 position with high fidelity.

Causality in Protocol Design: The choice of a Rhodium or Ruthenium-based catalyst complexed with a chiral diphosphine ligand (e.g., BINAP derivatives) is critical.[2][7] These catalysts form a chiral pocket that coordinates the double bond of the enamine precursor. Hydrogen gas then adds from a sterically favored face, dictated by the ligand's chirality, leading to the formation of one enantiomer in high excess.[5][8][9] The use of an alcohol solvent like methanol or ethanol is ideal for both substrate solubility and catalyst performance. The hydrochloride salt is then formed by introducing HCl, which facilitates purification and improves the compound's long-term stability as a crystalline solid.

Workflow for Asymmetric Synthesis

Caption: Synthesis workflow from precursor to final hydrochloride salt.

Detailed Experimental Protocol

-

Reactor Setup: Charge a high-pressure hydrogenation vessel with Ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 eq) and a chiral rhodium catalyst, such as [Rh(COD)((R)-BINAP)]BF₄ (0.01 mol%).

-

Inerting: Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.

-

Solvent Addition: Add degassed methanol via cannula.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 5-10 bar and commence vigorous stirring. Maintain the reaction at 40-50°C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR for the disappearance of the vinyl proton signal from the starting material.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge with nitrogen. Concentrate the reaction mixture in vacuo.

-

Salt Formation: Dissolve the crude free-base residue in anhydrous diethyl ether. Add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.

Application in Drug Development

The title compound is a versatile intermediate. The primary amine serves as a nucleophile for amide bond formation, reductive amination, or sulfonylation. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or used in transesterification reactions.

Conceptual Integration into a Target Molecule

Caption: Conceptual workflow for incorporating the synthon into a complex molecule.

This logical flow allows for the sequential construction of complex structures, making it a valuable tool for building libraries of compounds for screening or for the targeted synthesis of a lead candidate.

Analytical & Quality Control Protocol

Ensuring the identity, purity, and enantiomeric excess of the material is paramount. A multi-technique approach is required for comprehensive quality control (QC).

QC Analytical Workflow

Sources

- 1. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sci-hub.red [sci-hub.red]

- 3. pubs.acs.org [pubs.acs.org]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. BJOC - Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity [beilstein-journals.org]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride: A Key Building Block in Modern Drug Development

Introduction: The Strategic Importance of Fluorinated β-Amino Esters

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy for modulating metabolic stability, binding affinity, and pharmacokinetic profiles. Among the vast array of fluorinated building blocks, β-amino esters featuring a trifluoromethyl group hold a position of particular significance. Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a paramount example of such a synthon, valued for its utility in constructing complex pharmaceutical agents. Its trifluoromethyl group can impart favorable properties to a target molecule, while the β-amino acid scaffold is a common motif in bioactive compounds. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identity to its synthesis and critical role in the development of leading-edge therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the bedrock of its application in research and development.

Chemical Structure and IUPAC Nomenclature

The compound is the hydrochloride salt of ethyl 3-amino-4,4,4-trifluorobutanoate. The presence of the trifluoromethyl group at the C4 position and the amino group at the C3 position (the β-position relative to the carbonyl group) are its defining structural features.

-

Common Name: this compound

-

Systematic IUPAC Name: ethyl 3-ammonio-4,4,4-trifluorobutanoate chloride

-

CAS Number: 146425-31-2

-

Molecular Formula: C₆H₁₁ClF₃NO₂

-

Molecular Weight: 221.61 g/mol

Below is a diagram illustrating the chemical structure.

Caption: Structure of Ethyl 3-ammonio-4,4,4-trifluorobutanoate chloride.

Physicochemical Data

The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis. The data presented below is a consolidation from various chemical supplier catalogs and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 146425-31-2 | [1] |

| Molecular Formula | C₆H₁₁ClF₃NO₂ | [1] |

| Molecular Weight | 221.61 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 128-132 °C | N/A |

| Solubility | Soluble in water, methanol, and other polar solvents. | General knowledge |

| Storage Conditions | Store in a cool, dry place, under an inert atmosphere. Recommended storage at 2-8°C. | [1] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves a two-step process starting from its unsaturated precursor, ethyl 3-amino-4,4,4-trifluorocrotonate. This process is a cornerstone of its industrial production, particularly for pharmaceutical applications.

Caption: High-level overview of the synthesis process.

Step 1: Reduction of Ethyl 3-amino-4,4,4-trifluorocrotonate

The critical step in this synthesis is the reduction of the carbon-carbon double bond of the crotonate precursor. This transformation converts the enamine functionality into a saturated amine.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: This is the most common and industrially scalable method for such reductions. Catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are often employed.[2] The choice of catalyst is crucial for achieving high yield and selectivity, avoiding the reduction of the ester group.

-

Solvent: A polar, protic solvent like methanol or ethanol is typically used. These solvents are effective at dissolving the starting material and the resulting amine, and they are compatible with the hydrogenation process.

-

Pressure and Temperature: The reaction is typically run under a positive pressure of hydrogen gas. The pressure can range from atmospheric to several hundred psi, depending on the catalyst activity and desired reaction rate. Mild temperatures are generally sufficient.

Step 2: Formation of the Hydrochloride Salt

Once the free base, ethyl 3-amino-4,4,4-trifluorobutanoate, is obtained, it is converted to its hydrochloride salt.

Causality Behind Experimental Choices:

-

Purpose of Salt Formation: The free base is often an oil or low-melting solid, which can be difficult to purify and handle on a large scale. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easily isolated by filtration, purified by recrystallization, and has a longer shelf life.

-

Reagent: A solution of hydrogen chloride (HCl) in an organic solvent, such as diethyl ether, isopropanol, or ethyl acetate, is commonly used. Gaseous HCl can also be bubbled through a solution of the free base. The use of an anhydrous organic solvent is preferred to obtain an anhydrous salt form and prevent hydrolysis of the ester.

Exemplary Experimental Protocol

The following protocol is a representative synthesis based on procedures described in the patent literature for the preparation of related pharmaceutical intermediates.[2][3]

Step A: Synthesis of Ethyl 3-amino-4,4,4-trifluorobutanoate

-

Setup: To a hydrogenation vessel, add ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 eq) and a suitable solvent such as methanol (10-20 volumes).

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS, or NMR).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.

-

Isolation: Concentrate the combined filtrate under reduced pressure to yield crude ethyl 3-amino-4,4,4-trifluorobutanoate as an oil. This crude product can be used directly in the next step or purified by vacuum distillation if necessary.

Step B: Formation of this compound

-

Dissolution: Dissolve the crude ethyl 3-amino-4,4,4-trifluorobutanoate (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of anhydrous HCl in the chosen solvent (approximately 1.1 eq) dropwise with stirring.

-

Precipitation: A white precipitate of the hydrochloride salt should form upon addition of the HCl solution.

-

Isolation and Purification: Continue stirring the slurry in the ice bath for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting white solid under vacuum to yield pure this compound.

Application in Drug Development: A Cornerstone for Sitagliptin

The primary and most notable application of ethyl 3-amino-4,4,4-trifluorobutyrate and its hydrochloride salt is as a key chiral intermediate in the synthesis of Sitagliptin.[4][5]

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The β-amino acid moiety derived from ethyl 3-amino-4,4,4-trifluorobutyrate is a critical component of the final drug structure, responsible for key interactions with the DPP-4 enzyme.

The synthesis of Sitagliptin often involves the enantioselective synthesis or resolution of the β-amino ester, followed by coupling with the other major fragment of the drug. The trifluoromethyl group in this building block is a key feature of Sitagliptin, contributing to its efficacy and metabolic profile. The development of efficient, scalable, and "green" syntheses for this intermediate has been a major focus of research by pharmaceutical companies.[6]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for drug discovery and development. Its well-defined structure, accessible synthesis, and the advantageous properties conferred by its trifluoromethyl group make it a valuable building block for creating complex and effective pharmaceutical agents. As the demand for sophisticated, highly targeted therapeutics continues to grow, the importance of key intermediates like this one will only increase, underscoring the vital synergy between synthetic chemistry and modern medicine.

References

-

PubChem. Ethyl 3-amino-4,4,4-trifluorocrotonate. National Center for Biotechnology Information. Available at: [Link].

- Teva Pharmaceutical Industries Ltd. (2009). Preparation of sitagliptin intermediate. WO2009064476A1. Google Patents.

- Rohm and Haas Company. (1996). Process for preparing 3-amino-4,4,4-trihalocrotonates. US5576443A. Google Patents.

- Merck Sharp & Dohme Corp. (2010). Process for the preparation of sitagliptin and its intermediates. WO2010122578A2. Google Patents.

- Alembic Pharmaceuticals Limited. (2013). A novel process for the preparation of sitagliptin. WO2013114173A1. Google Patents.

- Merck & Co., Inc. (2005). Process for the preparation of sitagliptin phosphate. US20120108598A1. Google Patents.

- Shanghai Institute of Pharmaceutical Industry, China State Institute of Pharmaceutical Industry. (2011). Intermediates of Sitagliptin and preparation process thereof. EP2647624B1. Google Patents.

-

Cadila Healthcare Limited. (2016). Process for the preparation of sitagliptin phosphate. Justia Patents. Available at: [Link].

-

Ye, F., Zhang, Z., Zhao, W., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(10), 5558-5564. Available at: [Link].

-

Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. Available at: [Link].

-

American Chemical Society. (2010). Greener Reaction Conditions Award: Merck & Co. and Codexis. Available at: [Link].

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 3. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubsapp.acs.org [pubsapp.acs.org]

A Guide to the Synthetic Pathways for Trifluoromethyl-Containing Amino Acids

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into amino acids represents a cornerstone of modern medicinal chemistry and drug development. This modification can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of peptides and small molecule therapeutics. This guide provides an in-depth technical overview of the principal synthetic strategies for accessing these valuable building blocks. We will explore methodologies rooted in the use of trifluoromethylated synthons, direct electrophilic and radical trifluoromethylation, and cutting-edge biocatalytic approaches. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and provides field-proven protocols for key transformations, aimed at researchers, chemists, and drug development professionals.

The Strategic Imperative for Trifluoromethylated Amino Acids

The trifluoromethyl group is a unique structural motif in bioorganic and medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physicochemical properties of a parent molecule.[1][2] When incorporated into amino acids, the CF₃ group can:

-

Enhance Metabolic Stability: The robust carbon-fluorine bond resists enzymatic degradation, prolonging the in vivo half-life of peptide-based drugs.

-

Modulate Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve membrane permeability and cell uptake.[2][3]

-

Influence Conformation: The steric bulk of the CF₃ group can induce specific secondary structures in peptides, locking in bioactive conformations.[4]

-

Serve as a ¹⁹F NMR Probe: The fluorine atoms provide a sensitive and background-free spectroscopic handle for studying protein structure, dynamics, and ligand interactions.[5][6]

Despite these advantages, the synthesis of enantiomerically pure trifluoromethyl-containing amino acids presents significant challenges due to the electronic and steric properties of the CF₃ group. This guide outlines the primary successful strategies developed to overcome these hurdles.

Core Synthetic Strategies: An Overview

The synthesis of CF₃-amino acids can be broadly categorized into two main approaches: the "building block" approach, which assembles the amino acid from a precursor already containing the CF₃ group, and the "direct trifluoromethylation" approach, where the CF₃ group is installed on a pre-formed amino acid scaffold or precursor.

Figure 1: Overview of the primary synthetic strategies for CF₃-amino acids.

The Building Block Approach: Assembling from CF₃-Synthons

This is arguably the most established and versatile strategy. It relies on the use of readily available, small molecules that already contain the trifluoromethyl group. The key challenge lies in the stereocontrolled addition of functionalities to construct the final amino acid.

Imines from Trifluoropyruvates and Trifluoroacetaldehydes

Imines derived from alkyl 3,3,3-trifluoropyruvates are highly valuable and privileged starting materials for the synthesis of α-(trifluoromethyl)-α-amino acids (α-CF₃-AAs).[4] These imines are highly electrophilic, making them excellent substrates for nucleophilic additions.

Key Reactions:

-

Strecker Reaction: The addition of cyanide to a trifluoromethyl ketimine is a powerful method for creating the α-aminonitrile precursor to α-CF₃-AAs. The development of catalytic, enantioselective versions using organocatalysts like chiral thioureas has been a significant breakthrough.[7] The diastereoselective Strecker-type reaction using chiral auxiliaries like phenylglycinol is also a robust method to obtain enantiopure α-trifluoromethyl alanines and related compounds.[8]

-

Mannich-Type and Alkylation Reactions: The addition of enolates or organometallic reagents (e.g., Grignard, organozinc) to these imines provides access to a wide variety of α-CF₃-AAs with different side chains.[9][10] Catalytic asymmetric approaches have been developed to control the stereochemistry of these additions.[9][11]

Workflow: Asymmetric Strecker Synthesis

Figure 2: General workflow for catalytic asymmetric Strecker synthesis.

Experimental Protocol: Diastereoselective Strecker-Type Synthesis of an α-CF₃-Alanine Precursor

This protocol is adapted from the work of Brigaud and colleagues for the synthesis of enantiopure α-trifluoromethyl alanines via α-amino nitrile intermediates.[8]

-

Iminium Formation: To a solution of the chiral oxazolidine (derived from trifluoroacetaldehyde and (R)-phenylglycinol) (1.0 eq) in dry CH₂Cl₂ (0.2 M) at 0 °C, add BF₃·OEt₂ (1.1 eq) dropwise.

-

Cyanide Addition: Stir the mixture for 15 minutes, then add trimethylsilyl cyanide (TMSCN) (1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting diastereomeric α-amino nitriles can be separated by flash chromatography on silica gel. The diastereomeric ratio is typically moderate, but the separation is highly efficient, allowing access to both enantiopure series.[8]

-

Hydrolysis: The separated diastereomer is then hydrolyzed using concentrated HCl at reflux to yield the final enantiopure (R)- or (S)-α-trifluoromethyl alanine hydrochloride.[8]

Direct Trifluoromethylation Strategies

These methods involve the introduction of the CF₃ group onto a substrate that already contains the core amino acid structure or a direct precursor. This is particularly powerful for late-stage functionalization of complex molecules and peptides.

Radical Trifluoromethylation (Source of •CF₃)

The generation of the trifluoromethyl radical (•CF₃) allows for C-H functionalization, particularly on electron-rich (hetero)aromatic side chains of amino acids like tryptophan and tyrosine.[5][6]

-

Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and widely used precursor for the •CF₃ radical.[12][13] In the presence of an oxidant (e.g., tert-butyl hydroperoxide, TBHP), it generates the trifluoromethyl radical, which can then be used to modify peptides under mild, biocompatible conditions.[5][12][14][15] This has been successfully applied to the direct trifluoromethylation of unprotected peptides in aqueous solutions.[16][17]

Experimental Protocol: Radical Trifluoromethylation of a Tryptophan-Containing Dipeptide

This protocol is based on the work by Britton and colleagues on the protecting-group-free modification of peptides.[16]

-

Reaction Setup: In a microcentrifuge tube, dissolve the Trp-containing peptide (e.g., Trp-Tyr, 1.0 eq) in a 10% aqueous acetic acid buffer (0.2 M).

-

Reagent Addition: Add zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂, 3.0 eq), which serves as a convenient source of the trifluoromethylating species.

-

Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 5.0 eq) to initiate the radical reaction.

-

Reaction: Vortex the mixture and allow it to react at 23-37 °C for 16 hours.

-

Analysis: The reaction progress and yield can be determined directly by ¹⁹F-NMR spectroscopy using an internal standard (e.g., α,α,α-trifluorotoluene). The trifluoromethylation typically occurs at the C2-position of the indole ring.[16]

Electrophilic Trifluoromethylation (Source of "CF₃⁺")

Electrophilic trifluoromethylating agents are hypervalent iodine compounds or sulfonium salts that can deliver a formal "CF₃⁺" species to a nucleophile.

-

Togni Reagents: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) is a highly effective, shelf-stable reagent for the trifluoromethylation of a wide range of nucleophiles, including phenols, thiols, and enamines.[2][18][19] It can be used for the trifluoromethylation of alkenes under copper catalysis and has been employed in the synthesis of β-trifluoromethylated enamines, which are precursors to other valuable compounds.[20]

-

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are powerful electrophilic trifluoromethylating agents used for reacting with nucleophiles like silyl enol ethers and β-ketoesters.[21] Newer generations of these reagents offer improved thermal stability and reactivity.[22]

Table 1: Comparison of Common Trifluoromethylating Reagents

| Reagent Class | Example(s) | CF₃ Source Type | Key Applications in AA Synthesis |

| Radical | Langlois Reagent (CF₃SO₂Na) | •CF₃ | C-H trifluoromethylation of aromatic side chains (Trp, Tyr).[5][16] |

| Electrophilic | Togni & Umemoto Reagents | "CF₃⁺" | Trifluoromethylation of nucleophilic side chains, enolates.[18][23] |

| Nucleophilic | Ruppert-Prakash (TMSCF₃) | "CF₃⁻" | Addition to carbonyls and imines.[1][24] |

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers an environmentally benign and highly selective route to chiral CF₃-amino acids. The use of engineered enzymes can provide access to products with exceptional enantiomeric purity under mild, aqueous conditions.

-

Engineered Cytochromes: Arnold and colleagues have demonstrated that engineered cytochrome c can catalyze the asymmetric insertion of a trifluoromethyl-carbene into N-H bonds. This provides a direct route to chiral α-trifluoromethyl amino esters with high yield and excellent enantioselectivity (up to 95:5 e.r.).[25][26]

-

Dehydrogenases: Alanine and diaminopimelate dehydrogenases have been used for the reductive amination of trifluoropyruvate to produce trifluoroalanine, representing a key example of fluorine biocatalysis for amino acids containing a trifluoromethyl group.[27]

-

Tryptophan Synthase (TrpS): The β-subunit of TrpS (TrpB) is a remarkable enzyme that catalyzes the C-C bond formation between indole and L-serine. Engineered variants of TrpB have been developed to accept fluorinated indoles, providing a highly efficient route to trifluoromethylated tryptophan derivatives with yields often exceeding 70-99%.[28]

Mechanism: Biocatalytic N-H Carbene Insertion

Figure 3: Simplified catalytic cycle for enantioselective N-H insertion.

Conclusion and Future Outlook

The field of trifluoromethyl-containing amino acid synthesis has evolved dramatically, moving from stoichiometric, diastereoselective methods to highly efficient catalytic asymmetric and biocatalytic strategies. The "building block" approach remains a robust and versatile cornerstone, while direct radical and electrophilic trifluoromethylation methods have opened new avenues for late-stage functionalization, a critical tool for drug discovery.

Future advancements will likely focus on expanding the scope of biocatalytic methods to produce a wider array of non-canonical CF₃-amino acids, developing new photoredox-catalyzed reactions for even milder C-H functionalization,[29][30] and designing novel chiral catalysts that can control stereochemistry with even greater precision. The continued development of these synthetic pathways is essential for unlocking the full potential of trifluoromethylated compounds in the next generation of therapeutics and biochemical probes.

References

-

Wang, Z. J., Peck, N. E., Renata, H., & Arnold, F. H. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [Link]

-

Wang, H., Riener, M., & Davis, B. G. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society, 140(4), 1348-1351. [Link]

-

Wikipedia contributors. (2023). Togni reagent II. Wikipedia, The Free Encyclopedia. [Link]

-

Pashkov, D., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(19), 13589–13600. [Link]

-

Neale, S. L., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(19), 4491-4496. [Link]

-

Li, H., et al. (2016). Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. Angewandte Chemie International Edition, 55(41), 12770-12774. [Link]

-

Mykhailiuk, P. K. (2015). 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry, 13(20), 5657-5660. [Link]

-

Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 10(21), 12507–12536. [Link]

-

Huguenot, F., & Brigaud, T. (2006). Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. The Journal of Organic Chemistry, 71(18), 7055-7058. [Link]

-

Zhang, S., et al. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6780-6792. [Link]

-

Wang, H., Riener, M., & Davis, B. G. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. University of Oxford Research Archive. [Link]

-

Huguenot, F., & Brigaud, T. (2006). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. The Journal of Organic Chemistry, 71(5), 2159–2162. [Link]

-

Aceña, J. L., Soloshonok, V. A., & Sorochinsky, A. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Synthesis. [Link]

-

Aceña, J. L., Soloshonok, V. A., & Sorochinsky, A. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Semantic Scholar. [Link]

-

Neale, S. L., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. [Link]

-

Zhang, C. (2014). Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry, 12(38), 7458-7467. [Link]

-

Zhang, C. (2015). Application of Langlois' Reagent in Trifluoromethylation Reactions. ResearchGate. [Link]

-

Gao, Y., et al. (2020). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 16, 188-194. [Link]

-

SigutLabs. (2022). Reagent of the month – November - Langlois reagent. SigutLabs Website. [Link]

-

Zajac, M., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 1730-1736. [Link]

-

Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 77(17), 7477-7488. [Link]

-

Wikipedia contributors. (2023). Trifluoromethylation. Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, C. (2022). Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Beilstein Journal of Organic Chemistry, 18, 290-312. [Link]

-

Tavanti, M., et al. (2018). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Scientific Reports, 8(1), 16377. [Link]

-

Pashkov, D., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. [Link]

-

Onyeagusi, C. I., & Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]

-

Wang, Z. J., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2638–2645. [Link]

-

D'Este, E., & Buller, R. (2018). Tryptophan Synthase: Biocatalyst Extraordinaire. CHIMIA International Journal for Chemistry, 72(11), 788-793. [Link]

-

Jäger, M., et al. (2015). γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. Organic & Biomolecular Chemistry, 13(11), 3299-3302. [Link]

-

Lolin, L., et al. (2019). Trifluoromethylated proline surrogates as part of 'Pro-Pro' turn-inducing templates. ChemBioChem, 20(1), 63-69. [Link]

-

Mykhailiuk, P. K., et al. (2008). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. Angewandte Chemie International Edition in English, 47(31), 5765-5767. [Link]

-

Zhang, H., et al. (2018). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 74(38), 5363-5368. [Link]

-

Liu, Z., & Arnold, F. H. (2019). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science, 5(2), 304-310. [Link]

-

Qiu, X., & Qing, F. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(16), 9406-9463. [Link]

-

Lolin, L., et al. (2019). Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. ChemBioChem. [Link]

-

Zhang, H., et al. (2018). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. [Link]

-

Mamatkulov, M. N., et al. (2023). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 28(18), 6545. [Link]

-

Wu, G., et al. (2020). Trifluoromethylation of Trp residue. ResearchGate. [Link]

-

Sha, X., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. [Link]

-

Pitre, S. P., & McTiernan, C. D. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2015). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. University of Saarland. [Link]

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. users.ox.ac.uk [users.ox.ac.uk]

- 7. sci-hub.ru [sci-hub.ru]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sci-hub.box [sci-hub.box]

- 11. sci-hub.st [sci-hub.st]

- 12. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]

- 13. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. ccspublishing.org.cn [ccspublishing.org.cn]

- 16. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protecting group free radical C–H trifluoromethylation of peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. Togni reagent II - Wikipedia [en.wikipedia.org]

- 19. Togni Reagent II - Enamine [enamine.net]

- 20. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Umemoto Reagent I - Enamine [enamine.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

Role of fluorinated amino acids in medicinal chemistry

An In-Depth Technical Guide to the Role of Fluorinated Amino Acids in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the multifaceted roles of fluorinated amino acids (FAAs), moving beyond a simple recitation of effects to a detailed analysis of the underlying physicochemical principles and their practical application in drug discovery. As a Senior Application Scientist, the perspective offered herein is grounded in both theoretical understanding and field-proven insights, designed to empower researchers, scientists, and drug development professionals to leverage FAAs for the rational design of superior therapeutics. We will dissect the causality behind experimental choices, from stereoselective synthesis to the nuanced modulation of biological activity, providing a self-validating framework for their application.

The Fluorine Advantage: A Unique Perturbing Element

Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen. This unique combination allows it to act as a "super-hydrogen" or a bioisostere for a hydroxyl group, but with profoundly different electronic consequences.[1][2] The strategic substitution of hydrogen with fluorine in an amino acid can induce significant changes in its physicochemical properties without causing major steric disruption.[3]

Key properties of fluorine that are exploited in medicinal chemistry include:

-

High Electronegativity: Alters local electronic environments, impacting pKa, dipole moments, and hydrogen bonding capabilities.[4][5]

-

Strong Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[1][6]

-

Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. Single fluorine substitutions can increase lipophilicity, while polyfluorinated groups like trifluoromethyl (CF₃) often decrease it.[1]

-

Conformational Control: The polar C-F bond can engage in electrostatic and hyperconjugative interactions that restrict the conformational freedom of the amino acid side chain, which is particularly impactful in cyclic systems like proline.[2][7]

The following diagram illustrates the relationship between fluorine's core properties and its downstream effects on drug candidates.

Caption: Core fluorine properties and their cascading effects in medicinal chemistry.

Synthesis of Fluorinated Amino Acids: Enabling Access to Novel Chemical Space

The utility of FAAs is predicated on their synthetic accessibility. Significant advances have enabled the routine synthesis of a diverse array of these building blocks.[8][9] Methodologies must address the challenge of installing fluorine with high regio- and stereoselectivity.

Key Synthetic Strategies

-

Electrophilic Fluorination: Reagents like Selectfluor are used to introduce fluorine onto electron-rich intermediates. For example, Cu(II)-mediated C(sp³)-H direct fluorination can install fluorine at specific sites on amino acid derivatives.[3]

-

Nucleophilic Fluorination: This involves the displacement of a leaving group with a fluoride source. This is common for preparing α-monofluoroalkyl-α-amino acids.[10]

-

Asymmetric Synthesis via Chiral Auxiliaries: Chiral Ni(II) complexes have proven to be powerful tools for the gram-scale, enantiopure synthesis of various FAAs, making them accessible for solid-phase peptide synthesis (SPPS).[11][12]

-

Palladium-Catalyzed Fluorination: Recent methods allow for the site- and diastereoselective fluorination of unactivated methylene C(sp³)–H bonds in amino acid derivatives, opening new avenues for complex FAA synthesis.[13]

-

Enzymatic Resolution: Lipases and amidases can be used for the kinetic resolution of racemic FAA precursors, providing access to enantiopure (R)- and (S)-amino acids.[14][15][16]

Experimental Protocol: Stereoselective Synthesis of a β-Fluoro α-Amino Acid

This protocol is a conceptualized methodology based on Pd(II)-catalyzed C-H fluorination principles.[13]

Objective: To synthesize a β-fluorinated α-amino acid derivative with high diastereoselectivity.

Materials:

-

α-Amino acid derivative substrate with a directing group (e.g., 2-(picolinamido)isoquinoline).

-

Pd(OAc)₂ (Palladium(II) acetate) catalyst.

-

Selectfluor (N-Fluorobenzenesulfonimide) as the fluorinating agent.

-

AgF (Silver(I) fluoride) as an additive.

-

Anhydrous solvent (e.g., Dichloromethane).

-

Inert atmosphere setup (Nitrogen or Argon).

-

Standard glassware for organic synthesis.

-

Purification supplies (Silica gel for column chromatography).

Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the α-amino acid derivative (1.0 equiv) in anhydrous dichloromethane.

-

Catalyst Addition: Add Pd(OAc)₂ (0.1 equiv) to the solution. Stir for 10 minutes at room temperature to allow for coordination.

-

Reagent Addition: Add AgF (2.0 equiv) followed by Selectfluor (1.5 equiv). Causality Note: AgF acts as a halide scavenger and may facilitate the catalytic cycle.

-

Reaction Execution: Seal the flask and stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired β-fluorinated product.

-

Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Diastereoselectivity can be determined from the integration of signals in the ¹H or ¹⁹F NMR spectrum.

-

Auxiliary Removal: The directing group can be removed using established protocols, such as a mild nitrosylation/hydrolysis sequence, to yield the desired fluorinated amino acid ester.[13]

Modulating Physicochemical Properties

pKa Alteration

The potent electron-withdrawing nature of fluorine significantly lowers the pKa of nearby acidic and basic groups. Introducing fluorine near the amine group of an amino acid reduces its basicity.[4][5] This can be highly advantageous, as a lower pKa can reduce unwanted positive charges at physiological pH, potentially improving cell membrane permeability and bioavailability.[1][4]

| Compound | Functional Group | pKa | Fold Change |

| Glycine | α-NH₃⁺ | 9.60 | - |

| Trifluoroalanine | α-NH₃⁺ | 5.23 | ~23,442 |

| Acetic Acid | -COOH | 4.76 | - |

| Trifluoroacetic Acid | -COOH | 0.52 | ~17,378 |

Data compiled from various sources for illustrative purposes.

Conformational Control and Pre-organization

Fluorine can dictate the conformational preferences of an amino acid side chain through stereoelectronic effects. This is most pronounced in proline, where fluorination at the 4-position can stabilize either the C4-endo or C4-exo ring pucker.[7] This pre-organization can enhance binding to a target protein by reducing the entropic penalty of binding and can be used to stabilize specific secondary structures, such as the polyproline II helix in collagen mimetic peptides.[17]

Impact on Pharmacokinetics and Pharmacodynamics

Enhancing Metabolic Stability

One of the most powerful applications of FAAs is to block metabolic oxidation.[4][6] Cytochrome P450 (CYP450) enzymes often metabolize drugs by hydroxylating aliphatic C-H bonds. Replacing a metabolically labile hydrogen with fluorine effectively shields that position from enzymatic attack due to the high energy of the C-F bond.[1][18] This "metabolic blocking" strategy can dramatically increase a drug's half-life and oral bioavailability.[4][6]

The diagram below illustrates this metabolic blocking mechanism.

Caption: Fluorine substitution at a metabolically labile position blocks CYP450 oxidation.

Modulating Protein-Ligand Interactions

The role of fluorine in binding affinity is complex and often subtle. While the C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in favorable orthogonal multipolar interactions with backbone amides and other polar groups in a protein's active site.[19][20][21] The contribution of fluorine to binding can arise from:

-

Direct Interactions: Weak hydrogen bonds or electrostatic interactions with the protein.[19][20]

-

Water-Mediated Contacts: Fluorine can structure water molecules in the binding pocket, which in turn interact with the protein.[22][23]

-

Desolvation Effects: The desolvation penalty for a fluorinated ligand entering a binding pocket can be more favorable compared to its hydrocarbon analogue, contributing to a more negative binding free energy.[21][22]

Computational methods are often essential to dissect these varied effects and guide the rational design of fluorinated ligands.[22][23]

Applications in Peptide and Protein Engineering

The incorporation of FAAs into peptides and proteins can confer novel properties.[9][24]

-

Enhanced Stability: Heavily fluorinated amino acids can create a "fluorous core" within a protein, leading to hyperstable structures due to the phase-segregating properties of fluorocarbons.[17][25] This has been demonstrated to significantly increase stability against thermal and chemical denaturation.[25]

-

Controlling Assembly: The unique properties of FAAs can be used to direct the self-assembly of peptides into specific nanostructures, such as fibrils or bilayers.[24]

-

¹⁹F NMR Probes: Since fluorine is absent in nature, ¹⁹F NMR provides a background-free signal. Incorporating FAAs allows for the study of protein structure, dynamics, and interactions in complex biological environments, including in-cell NMR.[3][26][27]

Analytical Considerations

The analysis of fluorinated amino acids and the molecules they are incorporated into requires specialized techniques.

Workflow: In Vitro Metabolic Stability Assay

This workflow is crucial for validating the metabolic blocking strategy.[6]

Caption: A generalized workflow for an in vitro microsomal stability assay.

Key Analytical Techniques

-

¹⁹F Nuclear Magnetic Resonance (qNMR): The gold standard for quantifying the purity of fluorinated intermediates without needing a reference standard of the analyte itself.[28]

-

Mass Spectrometry (MS): Essential for confirming the incorporation of FAAs into peptides and proteins and for quantifying parent drug in metabolism studies.[26]

-

Total Fluorine Analysis: Methods like Combustion Ion Chromatography (CIC) can determine the total fluorine content in a sample, which is useful for screening or when dealing with complex mixtures.

Conclusion and Future Perspectives

Fluorinated amino acids are far more than simple bioisosteres; they are powerful tools for fine-tuning the properties of drug candidates.[29][30] Their strategic application allows medicinal chemists to address key challenges in drug development, including poor metabolic stability, suboptimal binding affinity, and lack of specificity. The continued development of novel synthetic methodologies will undoubtedly expand the diversity of accessible FAAs, including more constrained bicyclic derivatives that can enhance the 3D-dimensionality of small molecules.[30] As our understanding of the subtle interplay between fluorine and biological systems deepens, the rational design of therapeutics incorporating these unique building blocks will become an even more precise and predictable science, accelerating the discovery of next-generation medicines.[8][31]

References

-

Lin, F. Y., & Pan, Y. P. (2015). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Journal of Chemical Information and Modeling, 55(7), 1563–1576. [Link]

-

Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 143-163. [Link]

-

Richardson, P. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1441-1454. [Link]

-

Ni, C., & Hu, J. (2016). The role of fluorine in medicinal chemistry. Journal of Chemical Sciences, 128(8), 1227-1234. [Link]

-

Sutherland, A. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(46), 131545. [Link]

-

Chen, G., Shaughnessy, M. P., & Daugulis, O. (2015). Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies. Journal of the American Chemical Society, 137(25), 8312–8315. [Link]

-

Fustero, S., Pina, B., Salavert, E., Navarro, A., Ramírez de Arellano, M. C., & Simón Fuentes, A. (2001). New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry, 66(13), 4645–4653. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Buer, B. C., & Koksch, B. (2015). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. [Link]

-

Sittel, F., & Matter, H. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 61(8), 3768–3780. [Link]

-

Meanwell, N. A. (2011). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Richardson, P. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 16(10), 1137-1153. [Link]

-

Jäger, M., & Koksch, B. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 11029–11038. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Richardson, P. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1441-1454. [Link]

-

Richardson, P. (2021). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 16(10), 1137-1153. [Link]

-

Lin, F. Y., & Pan, Y. P. (2015). Fluorine bonding--how does it work in protein-ligand interactions? Journal of Chemical Information and Modeling, 55(7), 1563-1576. [Link]

-

The Role of Fluorinated Amino Acids in Modern Drug Discovery. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (2024, January 6). Retrieved January 15, 2026, from [Link]

-

Brigaud, T., & Chaume, G. (2017). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 22(8), 1279. [Link]

-

Holmgren, R. A., & Seebach, D. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Accounts of Chemical Research, 51(5), 1215–1226. [Link]

-

Wang, F., & Zhu, C. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 245-257. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. (2016). ResearchGate. [Link]

-

Jäger, M., & Koksch, B. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 2392–2399. [Link]

-

Sittel, F., & Matter, H. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 61(8), 3768-3780. [Link]

-

Qiu, X. L., & Qing, F. L. (2013). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

-

Kukhar, V. P. (2002). Synthesis of Fluorinated β-Amino Acids. Synthesis, 2002(12), 1587-1610. [Link]

-

Buer, B. C., Meagher, J. L., Stuckey, J. A., & Marsh, E. N. G. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(5), 333-341. [Link]

-

Guiberson, S., & Pohl, L. R. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 738–740. [Link]

-

Unverzagt, C., André, S., & Gabius, H. J. (2014). Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides. Chemistry – A European Journal, 20(22), 6681-6688. [Link]

-

Ni, Y., & Xu, J. H. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8037–8054. [Link]

-

Buer, B. C., de la Salud-Bea, R., & Marsh, E. N. G. (2008). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 105(26), 8882–8887. [Link]

-

A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). (2020). BizNGO. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2024). ResearchGate. [Link]

-

The Impact of Fluorine Substitution on Amino Acid Bioactivity. (2023, September 28). Retrieved January 15, 2026, from [Link]

-

Gelis, I., & BMR, G. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910. [Link]

-

Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(9), 1014-1017. [Link]

-

Gelis, I., & BMR, G. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910. [Link]

-

Liddell, P. R., & Williams, J. H. (1944). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

-

Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(20), 4698. [Link]

-

Tirrell, D. A., & Kiick, K. L. (2001). Intriguing cellular processing of a fluorinated amino acid during protein biosynthesis in Escherichia coli. FEBS Letters, 509(1), 1-4. [Link]

-

O'Hagan, D., & Deng, H. (2015). Mechanism of Enzymatic Fluorination in Streptomyces cattleya. Journal of the American Chemical Society, 137(4), 1418–1421. [Link]

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides: Insight into Solvation Effects and Multipolar Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Utilization of fluorinated α-amino acids in small molecule drug design | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Ethyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride: Properties, Synthesis, and Analytical Methodologies

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Trifluoromethylated β-Amino Esters in Medicinal Chemistry

The introduction of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity through potent electronic effects. Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a chiral building block that embodies these desirable characteristics. As a saturated β-amino ester, it serves as a valuable precursor for a variety of complex molecules, including novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group at the γ-position significantly influences the basicity of the amino group, a critical parameter for drug-receptor interactions and pharmacokinetic profiles. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed analytical methodologies for its characterization, and insights into its synthesis, empowering researchers to leverage its full potential in their scientific endeavors.

Part 1: Physicochemical Characteristics

The hydrochloride salt of Ethyl 3-amino-4,4,4-trifluorobutyrate presents as a stable, crystalline solid, which is often preferred in pharmaceutical development for its improved handling and solubility properties compared to the free base.

Core Properties of the Hydrochloride Salt and the Corresponding Free Base

A comparative summary of the key physical and chemical data for this compound and its free base is presented below. It is important to note that detailed experimental data for the hydrochloride salt is not extensively published; therefore, some properties are inferred based on the well-characterized free base and the principles of salt formation.

| Property | This compound | Ethyl 3-amino-4,4,4-trifluorobutyrate (Free Base) |

| CAS Number | 146425-31-2 | 170804-18-9 |

| Molecular Formula | C₆H₁₁ClF₃NO₂ | C₆H₁₀F₃NO₂ |

| Molecular Weight | 221.61 g/mol | 185.14 g/mol |

| Appearance | White to off-white crystalline solid (predicted) | Clear, colorless liquid[1] |

| Melting Point | Expected to be significantly higher than the free base | 100-102°C (Note: this may be for a salt form or an error, as it is liquid at RT)[2] |

| Boiling Point | Not applicable (decomposes) | 70-71°C @ 4 mmHg[2] |

| Density | Data not available | 1.222 g/cm³[2] |

| Refractive Index | Not applicable | 1.3785-1.3845 @ 20°C[1] |

| Solubility | Expected to have good solubility in water and polar protic solvents (e.g., ethanol, methanol). Limited solubility in nonpolar organic solvents. | Slightly soluble in chloroform and methanol. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | Store at 2-8°C. |

Stability and Handling

This compound is a stable compound under recommended storage conditions (2-8°C, inert atmosphere). As with all amine hydrochlorides, it is important to avoid contact with strong bases, which will liberate the volatile free amine. The trifluoromethyl group is chemically robust and does not typically undergo degradation under standard laboratory conditions. However, prolonged exposure to high temperatures or harsh acidic or basic conditions should be avoided. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Part 2: Synthesis and Purification

The synthesis of this compound typically involves the preparation of the free base followed by salt formation. A common route to the free base is the reduction of the corresponding crotonate.

Proposed Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis and purification of this compound.

Caption: Proposed synthetic route from the crotonate precursor.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis.

Step 1: Reduction of Ethyl 3-amino-4,4,4-trifluorocrotonate

-